molecular formula C9H16N2O B6574169 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one CAS No. 1465-09-4

10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one

Cat. No.: B6574169
CAS No.: 1465-09-4
M. Wt: 168.24 g/mol
InChI Key: DHKKBHBCCBNHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic compound with the molecular formula C9H16N2O. It is known for its unique structure, which includes a diazabicyclo framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one include:

Uniqueness

What sets this compound apart is its specific diazabicyclo framework, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-7-3-2-4-8(11)6-10-9(12)5-7/h7-8H,2-6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKKBHBCCBNHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932848
Record name 10-Methyl-3,10-diazabicyclo[4.3.1]dec-3-en-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465-09-4
Record name 10-Methyl-3,10-diazabicyclo(4.3.1)decan-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC135454
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Methyl-3,10-diazabicyclo[4.3.1]dec-3-en-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one
Reactant of Route 2
10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one
Reactant of Route 3
Reactant of Route 3
10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one
Reactant of Route 4
10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one
Reactant of Route 5
10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one
Reactant of Route 6
10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.